

X-ray crystallographic analysis of 6-Amino-2-chloro-4-methylnicotinonitrile derivatives

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Compound of Interest

Compound Name: 6-Amino-2-chloro-4-methylnicotinonitrile

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An Objective Comparison of Nicotinonitrile Derivatives Based on X-ray Crystallographic Analysis

For researchers and professionals in the field of drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive data on molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design. This guide offers a comparative analysis of the X-ray crystallographic data for two distinct derivatives of the nicotinonitrile scaffold, a core component in various medicinal compounds. The comparison focuses on 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) and 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, highlighting how different substituents influence their crystal packing and structural parameters.

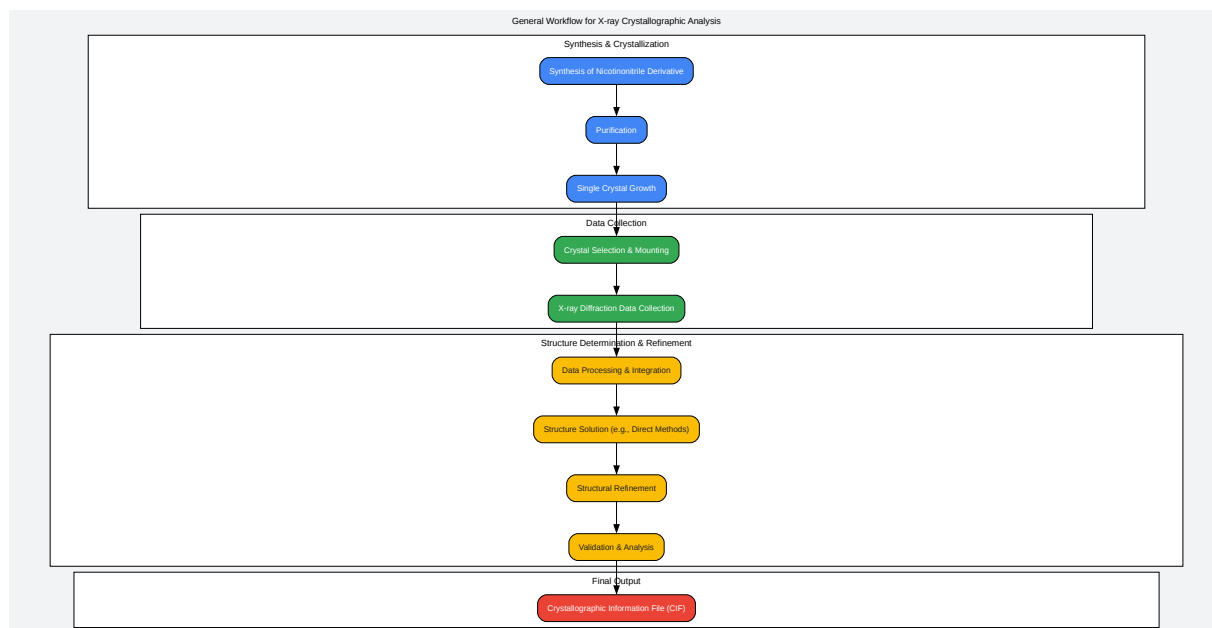
Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters determined by single-crystal X-ray diffraction for the two nicotinonitrile derivatives. These quantitative metrics provide a basis for comparing the solid-state structures of the molecules.

Parameter	Derivative 1: 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN)[1][2]	Derivative 2: 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile[3]
Chemical Formula	C ₂₂ H ₁₃ Cl ₂ N ₃	C ₂₂ H ₁₃ Cl ₂ N ₃
Molecular Weight	390.25 g/mol	390.25 g/mol
Crystal System	Triclinic	Triclinic
Space Group	P-1	Not specified, but Triclinic
Unit Cell Dimensions	a = 9.5020 (19) Å b = 10.054 (2) Å c = 10.735 (2) Å	a, b, c values not explicitly provided in the abstract
$\alpha = 72.78 (3)^\circ$ $\beta = 89.17 (3)^\circ$ $\gamma = 74.81 (3)^\circ$	α, β, γ values not explicitly provided in the abstract	
Unit Cell Volume (V)	943.1 (3) Å ³	943.1 (3) Å ³
Molecules per Unit Cell (Z)	2	2
Temperature	293 K	293 K
Key Dihedral Angles	Pyridyl to Phenyl: 59.56 (8) °Pyridyl to Dichlorophenyl: Not specified	Pyridyl to Naphthyl: 55.04 (7) °Pyridyl to Benzene: 59.56 (8)°
Intermolecular Interactions	Hydrogen bonds (N-H...N), π - π stacking, and Cl...Cl interactions.[2]	Intermolecular C—H...N and N—H...N hydrogen bonds forming a three-dimensional network.[3]

Visualization of Experimental Workflow

The process of determining a crystal structure via X-ray crystallography involves a logical sequence of steps from sample preparation to final data analysis. The following diagram illustrates a generalized workflow for this process.



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Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.

Experimental Protocols

The methodologies for synthesis and crystallographic analysis are crucial for the reproducibility and interpretation of results. While specific reagent quantities may vary, the general procedures are outlined below.

Synthesis of Nicotinonitrile Derivatives

The synthesis of 2-amino-nicotinonitrile derivatives typically involves a multi-component reaction. For instance, the synthesis of compounds like 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles is achieved through the condensation of an appropriate chalcone derivative (e.g., 3-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-1-aryl-prop-2-ene-1-ones) with malononitrile and a base like ammonium acetate^[4]. The resulting crude product is then

purified, often by recrystallization from a suitable solvent such as ethanol, to yield the final compound.

X-ray Diffraction Analysis

- **Crystal Selection and Mounting:** A suitable single crystal of the synthesized compound is carefully selected under a microscope. The crystal is mounted on a goniometer head, often using a cryo-loop and oil to protect it during data collection.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., Mo K α radiation)[3]. The diffractometer collects a series of diffraction patterns as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined against the experimental data. During refinement, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions[3]. The final refined structure is then analyzed for geometric parameters and intermolecular interactions.

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